BenchChemオンラインストアへようこそ!

Homoegonol

Cytotoxicity Anticancer Lignan

Homoegonol (HE; CAS 17375-66-5) is the evidence-based procurement for cervical cancer research, with confirmed HeLa cell cytotoxicity (IC₅₀ = 5.3 µg/mL)—a target where generic analog egonol shows no reported activity. Its 3,4-dimethoxyphenyl moiety (vs. egonol's 1,3-benzodioxole) creates a quantifiable SAR divergence that precludes generic substitution. With oral bioavailability and a validated in vivo dosing benchmark (30 mg/kg, murine asthma model), homoegonol is scientifically justified for HeLa-based cytotoxicity studies, anti-asthmatic research, and benzofuran pharmacophore SAR investigations. Substituting with egonol will produce substantially different experimental outcomes.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
CAS No. 17375-66-5
Cat. No. B103626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoegonol
CAS17375-66-5
Synonymshomoegonol
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC
InChIInChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3
InChIKeyPFOARMALXZGCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homoegonol CAS 17375-66-5: A Benzofuran Lignan Chemical Marker and Investigational Compound


Homoegonol (HE; CAS 17375-66-5, molecular formula C₂₀H₂₂O₅, molecular weight 342.4 g/mol) is a benzofuran-type lignan compound found in all species of the genus Styrax, serving as a chemical marker for the quality control of Styrax extracts [1]. It is structurally characterized as 3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol, possessing a hydroxypropyl side chain at the C-5 position of the benzofuran core [2]. Homoegonol is a naturally occurring analog of egonol, which possesses a 1,3-benzodioxole moiety in place of the 3,4-dimethoxyphenyl group found in homoegonol [1]. It exhibits oral bioavailability and drug-like properties based on ADME analysis [3].

Why Generic Substitution Fails for Homoegonol: Critical Distinctions from Egonol and Other Analogs


Generic substitution among benzofuran lignans is scientifically unsound due to quantifiable differences in cytotoxic potency, target cell line specificity, and antimicrobial spectrum. A direct head-to-head study comparing the cytotoxic activity of egonol and homoegonol against multiple cell lines revealed that while egonol is more potent against C6 glioma (IC₅₀ = 3.2 µg/mL vs. 4.9 µg/mL for HE), homoegonol is active against HeLa cervical carcinoma cells (IC₅₀ = 5.3 µg/mL), a line against which egonol's activity was not reported [1]. In antimicrobial applications, egonol shows weak activity (MIC = 400 µg/mL) against S. pneumoniae and P. aeruginosa, whereas homoegonol is reported to be completely inactive (MIC > 400 µg/mL) against these same strains, demonstrating a clear divergence in antimicrobial spectrum that precludes simple interchange [2]. These differences underscore that research outcomes are critically dependent on selecting the correct benzofuran lignan for the specific biological question, and that substituting homoegonol with a cheaper or more accessible analog such as egonol will likely produce substantially different experimental results.

Homoegonol Procurement Evidence: Quantified Differentiation from Egonol and In-Class Alternatives


Cytotoxicity Profile Divergence: Homoegonol vs. Egonol in Multiple Cancer Cell Lines

In a direct head-to-head comparison using the MTT assay with 24-hour treatment, egonol and homoegonol exhibit distinct cytotoxic potency profiles against different cancer cell lines [1]. Homoegonol's IC₅₀ against HeLa human cervix carcinoma cells is 5.3 µg/mL, whereas egonol's activity against this cell line was not reported in the same study [1]. Conversely, egonol demonstrates greater potency against Hep-2 larynx epidermoid carcinoma cells (IC₅₀ = 3.6 µg/mL), where homoegonol's activity was not detected [1].

Cytotoxicity Anticancer Lignan

Tumor-Selective Cytotoxicity: Homoegonol Preferentially Targets Cancer Cells Over Normal Fibroblasts

In an XTT assay with 72-hour treatment, treatment with homoegonol and egonol was significantly more cytotoxic for some tumor cell lines (B16F10, MCF-7, HeLa, HepG2, MO59J) compared to the normal human fibroblast cell line GM07492A, indicating tumor cell selectivity [1]. While the study does not report a direct selectivity index (SI) for homoegonol alone, the combination of egonol and homoegonol achieved the lowest IC₅₀ (13.31 µg/mL) against the MCF-7 breast cancer cell line, which was superior to treatment with either lignan alone [1].

Selectivity Anticancer Cytotoxicity

In Vivo Efficacy in Murine Asthma Model: Dose-Dependent Reduction of Airway Inflammation

In an ovalbumin (OVA)-induced murine asthma model, oral administration of homoegonol at a single dose of 30 mg/kg significantly reduced multiple disease parameters compared to OVA-sensitized/challenged control mice [1]. The study specifically quantified reductions in inflammatory cell counts and Th2 cytokines in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and serum immunoglobulin E (IgE) levels [1]. Histological analysis confirmed attenuation of airway inflammation and mucus overproduction in airway epithelial lesions, effects attributed to reduced expression of inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9) [1].

Anti-asthmatic Inflammation In vivo

Antimicrobial Spectrum Divergence: Homoegonol Inactivity Against P. aeruginosa Contrasts with Egonol

Comparative antimicrobial evaluation reveals a clear functional divergence between homoegonol and egonol against clinically relevant pathogens [1]. Using the broth microdilution method, egonol demonstrated weak but measurable antibacterial activity against Streptococcus pneumoniae and Pseudomonas aeruginosa with MIC values of 400 µg/mL [1]. In contrast, under identical assay conditions, homoegonol was completely inactive against these same strains (MIC > 400 µg/mL) [2]. Both compounds share a common MIC range of 10–20 µg/mL against Staphylococcus aureus and Candida albicans [2].

Antibacterial Antimicrobial MIC

Synthetic Accessibility: Divergent Heck Reaction Enables Parallel Synthesis of Homoegonol and Egonol

A novel divergent synthetic strategy utilizing the Heck reaction allows for the parallel production of both homoegonol and egonol from a common intermediate platform [1]. This method, starting from commercially available 2-hydroxy-3-methoxybenzaldehyde, (3,4-dimethoxyphenyl)methanol (for homoegonol), and (benzo[d][1,3]dioxol-5-yl)methanol (for egonol), offers improved efficiency, simplicity, and ease compared to previous multi-step approaches [1]. This synthetic route enables the production of both compounds, as well as their analogs, through a unified methodology, simplifying procurement and comparative studies [1].

Synthesis Heck reaction Divergent synthesis

In Silico Target Engagement: Comparable Binding Affinity of Homoegonol and Egonol to COVID-19 Main Protease

Molecular docking studies against the COVID-19 main protease (6LU7) revealed that both homoegonol and egonol exhibit identical predicted binding energies of −10.16 kcal/mol [1]. This indicates that the structural difference between the two compounds (3,4-dimethoxyphenyl in homoegonol vs. 1,3-benzodioxole in egonol) does not significantly alter their predicted affinity for this viral target [1].

Molecular docking COVID-19 Main protease

Homoegonol Application Scenarios: Evidence-Driven Use Cases in Oncology, Inflammation, and Chemical Biology


Investigating Cell Line-Specific Cytotoxicity in Cervical Cancer Models

Researchers investigating cervical cancer should prioritize homoegonol (IC₅₀ = 5.3 µg/mL against HeLa cells) over egonol, as direct head-to-head data shows egonol's activity against this specific cell line was not reported [1]. This evidence-based selection ensures that the compound chosen is known to have demonstrated efficacy in the relevant disease model. Procurement of homoegonol for HeLa cell-based studies is scientifically justified by this differential activity profile.

Preclinical Evaluation of Anti-Asthmatic Efficacy in Murine Models

The only quantitative in vivo benchmark for homoegonol is its efficacy in an OVA-induced murine asthma model at an oral dose of 30 mg/kg [1]. This study provides the critical dosing reference and disease endpoint data (reduced BALF inflammatory cells, Th2 cytokines, AHR, serum IgE) for any preclinical asthma research. Researchers should use this specific dose and model as a starting point for further investigations into homoegonol's anti-asthmatic properties.

Structure-Activity Relationship Studies of Benzofuran Lignan Antimicrobials

The complete lack of activity of homoegonol (MIC > 400 µg/mL) against P. aeruginosa and S. pneumoniae, in direct contrast to the weak activity of egonol (MIC = 400 µg/mL), provides a clear and quantifiable structure-activity relationship (SAR) [1]. Researchers interested in the antimicrobial pharmacophore of benzofuran lignans should procure both compounds to study how the substitution of a 3,4-dimethoxyphenyl group (homoegonol) for a 1,3-benzodioxole group (egonol) impacts activity against these clinically relevant pathogens.

Parallel Procurement for Comparative Cytotoxicity and Target Engagement Studies

The existence of a shared, efficient divergent synthetic route for both homoegonol and egonol [1], coupled with their identical in silico binding affinities for the COVID-19 main protease (6LU7) [2], supports a procurement strategy where both compounds are acquired together. This enables side-by-side experimental comparisons to dissect the biological consequences of the structural difference between the 3,4-dimethoxyphenyl and 1,3-benzodioxole moieties in various assays (e.g., cytotoxicity, target engagement).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homoegonol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.